ethyl 5-methoxy-1H-indole-7-carboxylate
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Overview
Description
Ethyl 5-methoxy-1H-indole-7-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate ester-substituted aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-hydroxy-1H-indole-7-carboxylate.
Reduction: Formation of ethyl 5-methoxy-1H-indole-7-methanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl 5-methoxy-1H-indole-7-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1H-indole-7-carboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological context and the modifications made to the indole structure.
Comparison with Similar Compounds
Ethyl 5-methoxy-1H-indole-7-carboxylate can be compared with other indole derivatives such as:
- Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Methyl indole-5-carboxylate
These compounds share the indole core but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 5-methoxy-1H-indole-7-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-9(15-2)6-8-4-5-13-11(8)10/h4-7,13H,3H2,1-2H3 |
InChI Key |
FURZIEDHECYMTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)OC)C=CN2 |
Origin of Product |
United States |
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